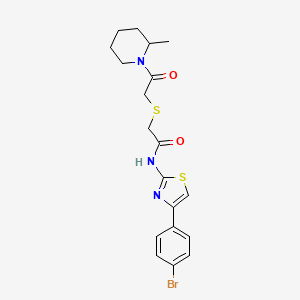

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O2S2 and its molecular weight is 468.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

It’s known that thiazole derivatives can affect a variety of biochemical pathways, particularly those involved in microbial lipid biosynthesis .

Pharmacokinetics

The pharmacokinetics of similar thiazole derivatives have been studied .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities .

Action Environment

It’s known that environmental factors such as ph, temperature, and presence of other compounds can influence the action and stability of similar compounds .

Biologische Aktivität

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against different pathogens and cancer cell lines.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Synthesis of 4-(4-bromophenyl)thiazol-2-amine : This intermediate is prepared through the reaction of p-bromoacetophenone with thiourea in the presence of iodine.

- Formation of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide : The thiazole derivative is treated with chloroacetyl chloride to yield the chloroacetamide derivative.

- Final Derivative Formation : The target compound is obtained by reacting the chloroacetamide with 2-methylpiperidine derivatives under controlled conditions .

Antimicrobial Activity

The antimicrobial efficacy of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was evaluated against a range of bacterial and fungal species using in vitro methods. The results indicated:

- Gram-positive bacteria : Compounds d1, d2, and d3 exhibited promising antibacterial activity.

- Gram-negative bacteria : The derivatives also showed effectiveness against selected Gram-negative strains.

The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis and other cellular processes .

Anticancer Activity

The anticancer potential was assessed using the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells:

- Active Compounds : Derivatives d6 and d7 were identified as the most potent against MCF7 cells, suggesting a strong inhibitory effect on cancer cell proliferation.

- Molecular Docking Studies : These studies provided insights into the binding interactions between the active compounds and their targets, indicating favorable docking scores which correlate with their biological activity .

3. Case Studies and Research Findings

Several studies have documented the biological activities associated with thiazole derivatives, emphasizing their medicinal properties:

4. Conclusion

This compound demonstrates significant biological activity, particularly in antimicrobial and anticancer contexts. Continued research into its mechanisms of action and further optimization could lead to valuable therapeutic applications. The compound's promising results in preliminary studies warrant deeper investigation into its pharmacological potential and safety profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide involves several steps, including the formation of thiazole derivatives and subsequent reactions to introduce the piperidine moiety. The molecular structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, ensuring the integrity of the synthesized compound .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against a range of bacterial and fungal strains. The results indicate that derivatives of thiazole compounds exhibit promising antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using turbidimetric methods, demonstrating significant inhibition of microbial growth .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) revealed that certain derivatives showed potent cytotoxic effects. The Sulforhodamine B assay was employed to quantify cell viability, indicating that specific modifications to the thiazole structure enhance its anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the synthesized compounds and their biological targets. Using software such as Schrodinger, researchers have modeled the binding modes, providing insights into how structural variations influence biological activity. These studies are crucial for optimizing lead compounds for further development in drug discovery .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its potential role in treating metabolic disorders is under investigation, particularly concerning its effects on inflammation and cellular stress responses. The compound may modulate pathways involved in metabolic regulation, making it a candidate for further exploration in metabolic disease therapies .

Summary of Findings

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2S2/c1-13-4-2-3-9-23(13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-5-7-15(20)8-6-14/h5-8,10,13H,2-4,9,11-12H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCCAXSUMJJXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.